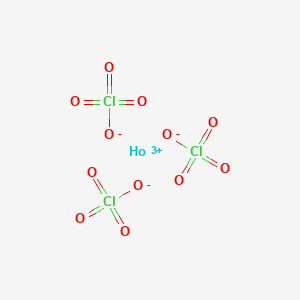
ホルミウム過塩素酸塩
概要
説明
Holmium perchlorate is a chemical compound consisting of holmium, chlorine, and oxygen. It is known for its exceptional properties, including its ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This characteristic makes it particularly useful in the field of spectroscopy, where it serves as a calibration standard .
科学的研究の応用
Holmium perchlorate has a wide range of applications in scientific research:
Medicine: Research is ongoing into the use of holmium-based compounds in medical imaging and cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions: Holmium perchlorate can be synthesized by dissolving holmium(III) oxide in perchloric acid. The typical procedure involves taking 0.4 grams of holmium(III) oxide in a 10 milliliter volumetric flask, adding 1.4 molar perchloric acid, and heating gently until the oxide is completely dissolved. The solution is then made up to 10 milliliters with 1.4 molar perchloric acid .
Industrial Production Methods: In industrial settings, the preparation of holmium perchlorate follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure the purity and concentration of the final product. The solution is often prepared in large reactors with precise temperature and concentration controls to achieve the desired specifications.
化学反応の分析
Types of Reactions: Holmium perchlorate primarily undergoes oxidation and complexation reactions. It acts as an oxidizing agent due to the presence of perchlorate ions.
Common Reagents and Conditions:
Oxidation: Holmium perchlorate can oxidize various organic and inorganic compounds under controlled conditions.
Complexation: It forms complexes with various ligands, which can be studied under different pH and temperature conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products are typically oxidized forms of the reactants, while in complexation reactions, the products are holmium-ligand complexes.
作用機序
Holmium perchlorate is often compared with other calibration standards such as didymium glass, potassium dichromate, and neodymium glass . While all these compounds are used for similar purposes, holmium perchlorate is unique due to its stable and well-defined absorption peaks across the UV spectrum. This makes it a preferred choice for UV calibration .
類似化合物との比較
- Didymium glass
- Potassium dichromate
- Neodymium glass
Holmium perchlorate stands out for its reproducibility and stability, which are essential for consistent calibration results over time .
特性
IUPAC Name |
holmium(3+);triperchlorate;hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Ho.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHAFXDVTMGQFK-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ho+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12HoO18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14017-54-0 | |
| Record name | Holmium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Holmium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the thermal properties of holmium perchlorate complexes?
A: Studies using adiabatic calorimetry have revealed intriguing thermal behaviors of holmium perchlorate complexes. For instance, the complex Ho2(Gly)6(H2O)46⋅2H2O (where Gly represents glycine) exhibits a solid-solid phase transition between 322.87 K and 342.29 K. [] This transition is characterized by a peak temperature of 330.94 K, an enthalpy change of 11.65 kJ mol-1, and an entropy change of 35.20 J K-1 mol-1. [] In contrast, the La2(Gly)6(H2O)46 complex does not display any phase transitions or thermal anomalies within the studied temperature range. []
Q2: What are the potential applications of holmium perchlorate in coordination chemistry?
A: Holmium perchlorate readily forms complexes with various ligands, offering insights into coordination chemistry. For example, researchers have synthesized and characterized a complex of holmium perchlorate with imidazole and DL-α-alanine, represented as Ho(C3H7NO2)2(C3H4N2)(H2O)3. [] This complex showcases the ability of holmium perchlorate to coordinate with both amino acid and heterocyclic ligands, expanding the scope for designing novel materials with tailored properties. []
Q3: How stable are holmium perchlorate complexes?
A: The stability of holmium perchlorate complexes varies depending on the coordinated ligands. Thermogravimetric analyses have been instrumental in investigating their thermal decomposition pathways. For instance, Ho2(L-Glu)2(H2O)84⋅H2O (where L-Glu represents L-glutamic acid) dehydrates at 350 K, with a dehydration enthalpy and entropy of 16.34 kJ mol-1 and 16.67 J K-1 mol-1, respectively. [] Understanding these thermal decomposition mechanisms is crucial for determining suitable processing conditions and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


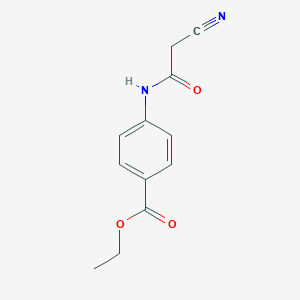
![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
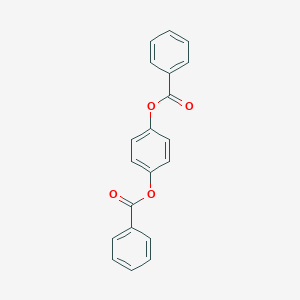
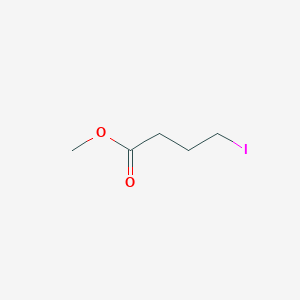

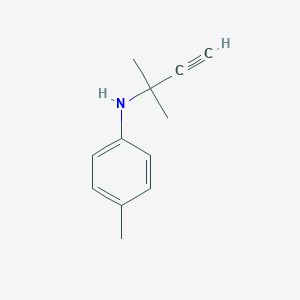
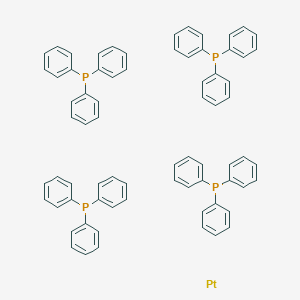
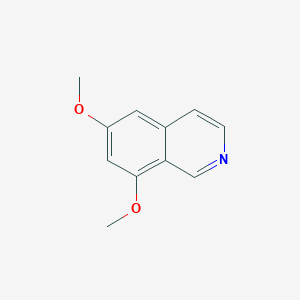
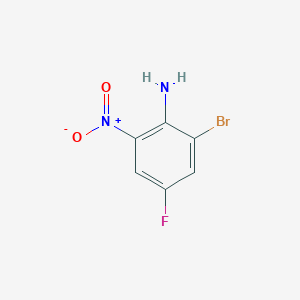
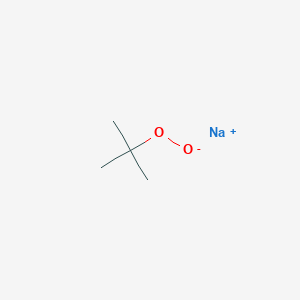
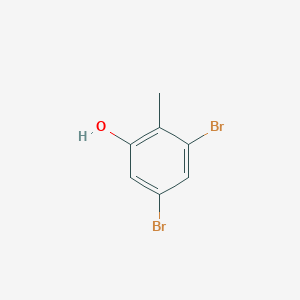
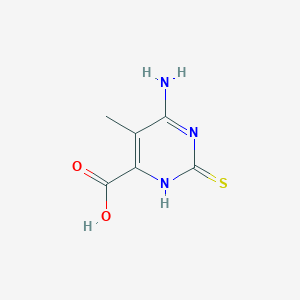

![2,2-BIS[[(1-OXONONYL)OXY]METHYL]PROPANE-1,3-DIYL DINONAN-1-OATE](/img/structure/B82903.png)
